molecular formula C4H4ClNS B179390 5-Chlorothiophen-3-amine CAS No. 123403-75-8

5-Chlorothiophen-3-amine

Cat. No. B179390
CAS RN: 123403-75-8
M. Wt: 133.6 g/mol
InChI Key: JBKAVYVUVXLHPJ-UHFFFAOYSA-N
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Description

5-Chlorothiophen-3-amine is a compound that is part of a broader class of thiophene derivatives. These compounds are of significant interest due to their potential biological activities. For instance, thiophene derivatives have been explored for their allosteric enhancer activity at the A1 adenosine receptor, which is a target for therapeutic intervention in various conditions .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the introduction of various substituents to modify their chemical and biological properties. In one study, a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives were synthesized, with modifications at the 5-position of the thiophene ring. These modifications included the addition of small alkyl groups, bromine, or aryl moieties, which significantly affected the compounds' activity .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, and their conformational stability is often studied using various spectroscopic methods and computational calculations. For example, tertiary amides formed from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride were analyzed using 1H and 13C NMR spectroscopy, and their stable molecular conformations were investigated through semi-empirical and ab initio calculations .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including chlorination and aminisation, to yield new compounds with potential biological activities. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved such reactions, leading to a compound with moderate anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and the nature of their substituents. The crystal structures of these compounds can be determined using X-ray diffraction, which provides insights into their geometric parameters and intermolecular interactions. For example, the crystal structure of a thiadiazol-2-amine derivative revealed hydrogen bonding motifs and (\pi)-(\pi) stacking interactions, which are important for understanding the compound's stability and reactivity .

Scientific Research Applications

Selective Amination A notable application of 5-Chlorothiophen-3-amine derivatives involves selective amination processes. For instance, Ji, Li, and Bunnelle (2003) highlighted the selective amination of polyhalopyridines using a palladium-Xantphos complex, which demonstrated excellent chemoselectivity and yield, mainly producing 5-amino-2-chloropyridine from 5-bromo-2-chloropyridine (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Cancer Research In the realm of anticancer research, Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, showcasing significant activity against specific breast and colorectal cancer cell lines. The compound's molecular target was identified as TIP47, a protein associated with the IGF II receptor, marking it as a potential anticancer agent (Han-Zhong Zhang et al., 2005).

Synthesis of Derivatives Liu et al. (2006) focused on synthesizing derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, employing aza-Wittig reactions as the key step. This work underscores the versatility of 5-Chlorothiophen-3-amine derivatives in synthesizing structurally diverse compounds (Jianchao Liu et al., 2006).

Oxazaphospholidine Synthesis The stereocontrolled synthesis of oligonucleoside phosphorothioates using nucleoside 3'-O-oxazaphospholidine derivatives is another scientific application. Oka, Wada, and Saigo (2003) reported on the preparation of 2-chloro-1,3,2-oxazaphospholidine derivatives from various enantiopure 1,2-amino alcohols, demonstrating the relevance in nucleotide chemistry (N. Oka, T. Wada, & K. Saigo, 2003).

Safety and Hazards

The safety information for 5-Chlorothiophen-3-amine indicates that it has several hazard statements, including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chlorothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-4-1-3(6)2-7-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKAVYVUVXLHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559723
Record name 5-Chlorothiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123403-75-8
Record name 5-Chlorothiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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